molecular formula C3H8ClNO3 B1655843 alpha-Aminooxypropionic acid hydrochloride CAS No. 42989-99-1

alpha-Aminooxypropionic acid hydrochloride

Cat. No.: B1655843
CAS No.: 42989-99-1
M. Wt: 141.55 g/mol
InChI Key: CWEWBCLCRPGTIO-HSHFZTNMSA-N
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Description

Alpha-Aminooxypropionic acid hydrochloride is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is produced by cyanobacteria, which are commonly found in freshwater and marine environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aminooxypropionic acid hydrochloride typically involves the reaction of hydroxylamine with an alpha-keto acid. The reaction conditions often include acidic or basic environments to facilitate the formation of the aminooxy group. Industrial production methods may involve the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-Aminooxypropionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha-Aminooxypropionic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its role in neurodegenerative diseases and its potential as a biomarker.

    Medicine: Research is ongoing into its potential therapeutic applications for conditions like Alzheimer’s and Parkinson’s diseases.

    Industry: It is used in the production of certain polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-Aminooxypropionic acid hydrochloride exerts its effects involves the inhibition of specific enzymes. It targets enzymes involved in amino acid metabolism, leading to the accumulation of neurotoxic compounds. This inhibition can disrupt normal cellular functions and contribute to neurodegenerative processes .

Comparison with Similar Compounds

Similar Compounds

    Beta-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid linked to neurodegenerative diseases.

    Alpha-Aminoisobutyric acid: Similar in structure but with different biological activities.

    Gamma-Aminobutyric acid (GABA): A neurotransmitter with a similar amino group but different functions in the nervous system.

Uniqueness

Alpha-Aminooxypropionic acid hydrochloride is unique due to its specific inhibition of enzymes involved in amino acid metabolism and its strong association with neurodegenerative diseases. Its production by cyanobacteria also sets it apart from many other amino acids .

Properties

IUPAC Name

(2R)-2-aminooxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEWBCLCRPGTIO-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195612
Record name Propionic acid, alpha-aminooxy-, hydrochloride, (-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42989-99-1
Record name Propionic acid, alpha-aminooxy-, hydrochloride, (-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042989991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, alpha-aminooxy-, hydrochloride, (-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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